molecular formula C6H4ClF3N2 B053266 3-Amino-2-chloro-6-(trifluoromethyl)pyridine CAS No. 117519-09-2

3-Amino-2-chloro-6-(trifluoromethyl)pyridine

Cat. No. B053266
M. Wt: 196.56 g/mol
InChI Key: QAZZMFLLNSJCLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of poly-substituted pyridines, including those with trifluoromethyl groups, often involves innovative strategies to incorporate fluorine atoms into the pyridine nucleus. A notable method for synthesizing such compounds entails the C-F bond breaking of the anionically activated fluoroalkyl group, allowing for the creation of 2,6-disubstituted 4-amino pyridines through a domino process in high yields under metal-free conditions (Chen et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of related compounds provide insight into the arrangement and interactions of molecules. For instance, the structure of 3-(1-amino-2,2,2-trifluoroethylidene)-1,1,4,5,6,7-hexafluoroindan-2-one and its complexes have been studied, revealing information on how trifluoromethyl groups influence molecular geometry (Rybalova et al., 2008).

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, pyridine derivatives like 3-Amino-2-chloro-6-(trifluoromethyl)pyridine are crucial for the development of new pharmaceuticals. Pyridine cores are common in drugs due to their ability to interact with biological targets, offering a wide range of therapeutic properties including antifungal, antibacterial, antioxidant, and anticancer activities. The amino group in such derivatives can act as a hinge binder in kinase inhibitors, enhancing the molecule's ability to modulate enzyme activity crucial for disease progression, making it a valuable scaffold for the development of new therapies (Abdurakhmanova et al., 2018); (Altaf et al., 2015).

Catalysis

The structural features of pyridine derivatives are exploited in catalysis, where their ability to act as ligands in metal complexes enables the development of catalysts for various chemical reactions. The trifluoromethyl group, in particular, can influence the electronic properties of these catalysts, potentially leading to enhanced reactivity and selectivity in organic transformations (Dongli Li et al., 2019).

Environmental Science

In the context of environmental science, fluorinated pyridine derivatives are studied for their persistence, bioaccumulation, and potential toxic effects as emerging contaminants. Understanding the environmental fate and impacts of such compounds is crucial for assessing risks and developing strategies to mitigate pollution (Yu Wang et al., 2019).

Materials Science

The unique electronic properties of pyridine derivatives, attributed to the presence of electronegative fluorine atoms and the versatile amino group, make them suitable for the design of materials with specific optical, electronic, or magnetic properties. These compounds are valuable for the development of sensors, organic semiconductors, and other advanced materials (Gitanjali Jindal and N. Kaur, 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the hazard classification . It has hazard statements H302 - H412, which indicate that it is harmful if swallowed and harmful to aquatic life with long-lasting effects .

Future Directions

Trifluoromethylpyridines, including 3-Amino-2-chloro-6-(trifluoromethyl)pyridine, have found significant applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-chloro-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2/c7-5-3(11)1-2-4(12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZZMFLLNSJCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372204
Record name 3-Amino-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-chloro-6-(trifluoromethyl)pyridine

CAS RN

117519-09-2
Record name 3-Amino-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-(trifluoromethyl)pyridin-3-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-3-nitro-6-trifluoromethylpyridine (22.7 g, 0.10 mol) and platinum(IV) oxide (500 mg) in ethyl acetate (500 ml) were hydrogenated at 20 psi hydrogen for 2 hrs, then the catalyst was removed by filtration. The filtrate was concentrated to give the product as a tan solid (19.5 g, 0.1 mol, 99% yield).
Quantity
22.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One
Yield
99%

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